molecular formula C16H20N4O4S B2390237 1,3-dimethyl-5-[(4-phenylpiperazin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 874806-76-5

1,3-dimethyl-5-[(4-phenylpiperazin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2390237
CAS No.: 874806-76-5
M. Wt: 364.42
InChI Key: MKRRMVJUMBHJNH-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-[(4-phenylpiperazin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound features a tetrahydropyrimidine core, which is a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-[(4-phenylpiperazin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-dimethylbarbituric acid with 4-phenylpiperazine in the presence of a sulfonylating agent can yield the desired compound. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-[(4-phenylpiperazin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1,3-dimethyl-5-[(4-phenylpiperazin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-[(4-phenylpiperazin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonyl group can form strong interactions with amino acid residues in the enzyme, leading to effective inhibition .

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, used as an acetylcholinesterase inhibitor.

    1,3-dimethyl-5-(4-phenylpiperazin-1-yl)-1H-pyrazol-4-yl]methanamine: A related compound with a pyrazole ring, known for its biological activity.

Uniqueness

1,3-dimethyl-5-[(4-phenylpiperazin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione stands out due to its unique combination of a tetrahydropyrimidine core and a sulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1,3-dimethyl-5-(4-phenylpiperazin-1-yl)sulfonylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-17-12-14(15(21)18(2)16(17)22)25(23,24)20-10-8-19(9-11-20)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRRMVJUMBHJNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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